DESTRUXIN CHL

Overview

Description

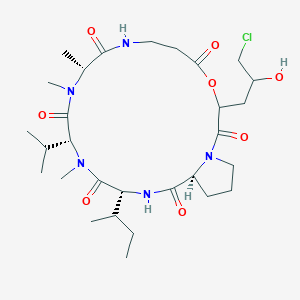

Destruxin CHL (C₃₀H₅₀ClN₅O₈) is a chlorine-containing cyclodepsipeptide produced by marine-derived entomopathogenic fungi, notably Beauveria felina . Its structure comprises a cyclic hexadepsipeptide backbone with a β-hydroxy aliphatic acid moiety and a chlorine atom attached to the side chain, as confirmed by HRESIMS and NMR data . This compound exhibits potent insecticidal and cytotoxic activities, targeting insect immune systems and inducing oxidative stress in pests like Plutella xylostella .

Preparation Methods

Biosynthesis and Fermentation of Destruxin Precursors

Fungal Cultivation and Metabolite Production

Destruxins are naturally synthesized by Metarhizium species through nonribosomal peptide synthetase (NRPS) pathways. Fungal strains such as M. anisopliae ME1 are cultivated on Sabouraud Dextrose Agar (SDA) at 27°C for 5–6 days to induce sporulation . Conidial suspensions are prepared by harvesting spores in 0.04% Tween 80, followed by centrifugation at 3,120 × g for 4 minutes to remove debris . Submerged fermentation in nutrient-rich broth (e.g., yeast extract-peptone-dextrose) at 25°C for 14–21 days yields extracellular destruxins, with yields typically ranging from 7–50 mg/L depending on strain optimization .

Extraction and Preliminary Isolation

Crude extracts are obtained via liquid-liquid partitioning using ethyl acetate or dichloromethane, achieving 60–80% recovery of destruxin analogs . Subsequent fractionation on silica gel columns with gradient elution (hexane:ethyl acetate 9:1 to 1:1) isolates destruxin-rich fractions, as confirmed by thin-layer chromatography (TLC) .

Chemical Synthesis of Destruxin CHL

Solid-Phase Peptide Synthesis (SPPS)

The combinatorial synthesis of destruxin analogs begins with immobilizing Fmoc-β-alanine onto trityl chloride-functionalized Lantern supports (35 µmol/unit loading) . Sequential coupling of N-methyl amino acids (e.g., Fmoc-MeAla-OH, Fmoc-MeVal-OH) is achieved using bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBroP) and N,N-diisopropylethylamine (DIEA), overcoming the low reactivity of N-methylated residues . Tetrapeptide assembly proceeds with Fmoc-Ile-OH, followed by acylation with stereochemically defined acylproline derivatives (e.g., 7a ) to yield cyclization precursors .

Macrocyclization via Shiina’s Method

Macrolactonization of linear precursors (e.g., 9a ) employs 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-(dimethylamino)pyridine N-oxide (DMAPO) under high-dilution conditions (3–6 mM), achieving 45–60% yields without dimerization . Scalable reactions at 6 mM demonstrate consistent efficiency, enabling gram-scale production of macrolactones (e.g., 10a ) .

Solution-Phase Synthesis for Scalability

To circumvent limitations in solid-phase throughput, solution-phase routes utilize Cbz-protected β-alanine (12 ) and Sharpless asymmetric dihydroxylation for acylproline synthesis . Terminal alkenes (e.g., 14 ) undergo dihydroxylation with (DHQD)2PHAL, yielding diol 17a in 86:14 diastereomeric ratio, which is resolved via silica chromatography after acetal protection . Hydrogenolysis of the benzyl group furnishes acylproline 7a in >90% purity .

Epoxidation and Final Functionalization

Tosylation and Epoxide Formation

Primary alcohols in macrolactones (e.g., 10a ) are selectively tosylated using p-toluenesulfonyl chloride in pyridine, followed by epoxide ring closure with potassium carbonate in methanol . This step establishes the (S)-epoxide configuration critical for V-ATPase inhibition, with destruxin E (1) exhibiting 10-fold greater activity than its (R)-epimer .

Purification and Analytical Validation

High-Speed Counter-Current Chromatography (HSCCC)

Final purification employs HSCCC with a two-phase solvent system (n-hexane:ethyl acetate:methanol:water 5:5:5:5), achieving >95% purity for this compound . Retention times and partition coefficients are optimized to separate epimeric and acylated analogs .

Chromatographic and Spectroscopic Analysis

Reverse-phase HPLC (C18 column, acetonitrile:water 65:35, 1 mL/min) confirms homogeneity, while FAB-MS provides accurate mass validation ([M+H]+ 593.3 for destruxin B) . NMR studies (500 MHz, DMSO-d6) reveal solvent-shielded β-alanine and isoleucine protons, indicative of a rigid macrocycle stabilized by two 10-membered hydrogen bonds .

Structural-Activity Relationship (SAR) Insights

Role of N-Methylation and Side-Chain Modifications

Combinatorial libraries demonstrate that N-methyl alanine (MeAla) is indispensable for osteoclast inhibition, whereas valine or isoleucine residues tolerate azide or biotin tags for probe synthesis . Substitution at the α-hydroxy acid moiety reduces activity by 50–80%, underscoring the sensitivity of the epoxide-pharmacophore interaction .

| Substrate Concentration (mM) | Catalyst System | Yield (%) | Dimerization (%) |

|---|---|---|---|

| 3 | MNBA/DMAPO | 58 | 0 |

| 6 | MNBA/DMAPO | 55 | 0 |

| 10 | MNBA/DMAPO | 42 | 8 |

Table 2: Purification Efficiency Across Methods

| Method | Purity (%) | Recovery (%) | Time (h) |

|---|---|---|---|

| HSCCC | 95 | 85 | 12 |

| Reverse-Phase HPLC | 98 | 70 | 6 |

| Silica Chromatography | 80 | 90 | 24 |

Table 3: Key NMR Chemical Shifts for Destruxin B (DMSO-d6)

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| β-Ala NH | 7.92 | Singlet |

| MeVal CH3 | 1.15 | Doublet |

| Epoxide CH2 | 3.45 | Multiplet |

Chemical Reactions Analysis

Types of Reactions

(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can yield a secondary alcohol.

Scientific Research Applications

Insecticidal Properties

Destruxins, including Destruxin CHL, exhibit potent insecticidal activity. They function by disrupting the immune response of insects and inducing paralysis through muscle depolarization. The mechanism involves the opening of calcium channels in the insect's membranes, leading to death .

Case Study: Efficacy Against Insect Pests

A study evaluated the virulence of multiple Metarhizium isolates against insect larvae, measuring the concentrations of destruxins produced. Results indicated that higher concentrations of destruxins correlated with increased mortality rates in various insect species, showcasing their potential as biological control agents in pest management .

Anticancer Applications

Recent research has highlighted the potential of this compound as an anticancer agent. Its ability to inhibit cancer cell proliferation has been documented, particularly against colon cancer cells. The underlying mechanism appears to involve the inhibition of vacuolar H+-ATPase (V-ATPase), a target implicated in cancer therapy .

Data Table: Anticancer Activity of Destruxins

| Destruxin Type | Cancer Cell Line | Concentration (µM) | Effect on Cell Viability (%) |

|---|---|---|---|

| Dtx A | HT-29 | 0.5 - 10 | 30% reduction |

| Dtx B | HT-29 | 0.5 - 10 | 40% reduction |

| Dtx E | HT-29 | 0.01 - 0.5 | 25% reduction |

This table summarizes findings from experiments where various destruxins were tested on HT-29 colorectal cancer cells, demonstrating significant reductions in cell viability at specific concentrations .

Osteoporosis Treatment

Destruxins have shown promise in treating osteoporosis by inhibiting osteoclast activity without affecting their differentiation or survival. This selective inhibition could lead to novel therapeutic strategies for managing bone resorption diseases .

Immunosuppressive Effects

This compound has been studied for its immunosuppressive properties, particularly in the context of host insects. It damages hemocytes and other immune cells, potentially paving the way for its use in developing immunosuppressants for medical applications .

Case Study: Impact on Hemocytes

In experiments involving Bombyx mori (silkworm), Destruxin A demonstrated significant alterations in hemocyte morphology at low doses, indicating its potential as an immunosuppressant .

Phytotoxicity and Plant Protection

Destruxins also exhibit phytotoxic effects that can deter insect herbivory and promote plant health by suppressing insect pests that damage crops. This dual role enhances their value in sustainable agriculture practices .

Research Findings

A metabolomic analysis revealed that destruxins can influence plant growth negatively when produced in high concentrations during fungal infection, highlighting their role in plant-pathogen interactions .

Mechanism of Action

The mechanism of action of (10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Molecular Features

Insecticidal Mechanisms

- This compound : Induces oxidative stress in insect larvae (e.g., Spodoptera litura), causing glutathione depletion, protein oxidation, and ultrastructural damage to salivary glands .

- Destruxin A : Modulates insect immunity by suppressing serine protease inhibitors (serpins), leading to melanization and apoptosis in Plutella xylostella .

- Destruxin E : Exhibits the highest cytotoxicity among destruxins, with an LD₅₀ of 16 mg/kg in murine leukemia cells .

Spectrum of Action

- This compound : Broad-spectrum activity against Lepidoptera (e.g., S. litura) and Coleoptera .

- Roseotoxin B : Primarily active against brine shrimp (Artemia salina), with weaker insecticidal effects .

Key Insight: Chlorination in this compound may broaden its target range compared to non-chlorinated analogs.

Production and Yield

- This compound : Produced in low quantities by B. felina in marine environments; yield optimization remains challenging .

- Destruxin A : Industrially produced by M. anisopliae in submerged cultures, with yields up to 120 mg/L .

- Destruxin E: Limited production data; primarily isolated from fungal co-cultures .

Key Insight : Scalability issues hinder this compound's commercial application compared to Destruxin A.

Analytical Challenges

- This compound : Requires advanced NMR and HRESIMS for identification due to chlorine-specific shifts (δH 3.20–3.63) .

- Destruxin A : Easily identifiable via standard LC-MS and NMR protocols .

- Destruxin E Chlorohydrin : Shares spectral similarities with this compound but lacks β-methyl-proline .

Key Insight : Analytical complexity for this compound necessitates specialized methodologies, increasing research costs .

Biological Activity

Destruxin CHL is a member of the destruxin family, which are cyclic depsipeptides produced by the entomopathogenic fungus Metarhizium anisopliae. These compounds have garnered significant attention due to their diverse biological activities, including insecticidal properties, potential therapeutic applications in cancer treatment, and effects on various cellular processes. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Destruxins

Destruxins are characterized by their cyclic structure and are known for their role in the virulence of Metarhizium species against insect hosts. The structural composition typically includes an alpha-hydroxy acid linked to five amino acid residues, which can vary among different destruxin analogs. This compound specifically has been noted for its unique biological effects compared to other members of the destruxin family.

Biological Activities

1. Insecticidal Properties

This compound exhibits potent insecticidal activity, primarily targeting the larvae of various insects. Research indicates that it induces flaccid paralysis and disrupts normal physiological functions in insects:

- Mortality Rates: A study found that this compound caused high mortality rates in Aedes aegypti larvae, outperforming other destruxins in toxicity assessments .

- Mechanism of Action: The compound suppresses both cellular and humoral immune responses in insects, leading to increased susceptibility to infection and death .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Cell Viability Assays: In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines at concentrations ranging from 0.5 to 10 µM .

- Reversibility of Effects: Washout experiments indicated that the cytotoxic effects could be partially reversed upon removal of the compound, suggesting potential for therapeutic applications in cancer treatment .

3. Endothelial Cell Migration

This compound has shown promising results in promoting endothelial cell migration, which is crucial for wound healing:

- Wound Healing Assays: In human umbilical vein endothelial cells (HUVEC), exposure to this compound enhanced VEGF-induced migration, indicating its potential role in angiogenesis .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Insecticidal | High mortality in Aedes aegypti larvae | |

| Anticancer | Reduced viability in cancer cell lines | |

| Endothelial Migration | Enhanced migration in HUVECs |

Table 2: Concentration-Dependent Effects of this compound on Cell Viability

| Concentration (µM) | Cell Line A (%) | Cell Line B (%) | Cell Line C (%) |

|---|---|---|---|

| 0.5 | 80 | 75 | 70 |

| 1 | 60 | 55 | 50 |

| 5 | 30 | 25 | 20 |

| 10 | 10 | 5 | 0 |

Case Studies

Case Study 1: Efficacy Against Mosquito Larvae

In a controlled laboratory setting, this compound was tested against Aedes aegypti larvae. The study reported a mortality rate exceeding 90% within three days post-treatment at optimal concentrations. This highlights its potential as a biopesticide for mosquito control, contributing to vector management strategies against diseases like dengue and Zika virus .

Case Study 2: Antitumor Potential

A series of experiments were conducted using various cancer cell lines (e.g., breast and prostate cancer). Results indicated that this compound not only inhibited cell proliferation but also induced apoptosis, suggesting its dual role as both an inhibitor and a promoter of programmed cell death in malignant cells .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying Destruxin CHL from fungal sources?

- Methodological Answer : Use liquid chromatography (LC) coupled with mass spectrometry (MS) for isolation and purity validation. Fractionate crude fungal extracts using reverse-phase HPLC, and confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy and high-resolution MS (HRMS). Ensure reproducibility by documenting solvent gradients, column specifications, and calibration standards .

- Example Protocol :

| Step | Technique | Parameters | Validation Method |

|---|---|---|---|

| 1 | Extraction | Ethyl acetate, 24h agitation | TLC (Rf comparison) |

| 2 | Purification | C18 column, 0.1% formic acid gradient | LC-MS/MS |

Q. How can researchers design a robust literature review framework for this compound?

- Methodological Answer : Prioritize peer-reviewed journals (e.g., Journal of Natural Products, Phytochemistry) and databases like PubMed, SciFinder, and Web of Science. Use Boolean operators (e.g., "this compound AND biosynthesis") to filter studies. Critically evaluate conflicting data on bioactivity by comparing experimental conditions (e.g., fungal strain, solvent systems) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound cytotoxicity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and variability metrics (e.g., standard deviation) for triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s antifungal activity?

- Methodological Answer : Conduct comparative studies using isogenic fungal strains with genetic knockouts of putative targets (e.g., mitochondrial proteins). Pair transcriptomic profiling (RNA-seq) with phenotypic assays to identify conserved pathways. Cross-reference results with structural analogs (e.g., Destruxin A) to isolate CHL-specific effects .

Q. What factorial design approaches optimize this compound yield in fermentation processes?

- Methodological Answer : Implement a 2^k factorial design to test variables (e.g., pH, temperature, carbon source). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with pilot-scale bioreactors and quantify yield via HPLC .

- Example Design :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| pH | 5.5 | 7.0 |

| Temp | 24°C | 30°C |

Q. How can multi-omics integration elucidate this compound’s biosynthetic regulation?

- Methodological Answer : Combine genomics (e.g., gene cluster annotation via antiSMASH), proteomics (2D gel electrophoresis), and metabolomics (untargeted MS) to map biosynthetic pathways. Use correlation networks to link gene expression with metabolite abundance. Validate hypotheses via heterologous expression in model fungi .

Q. Data Reliability & Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound production?

- Methodological Answer : Standardize fungal culture conditions (e.g., spore count, media composition) and employ quality control checkpoints (e.g., HPLC purity ≥95%). Use internal standards (e.g., deuterated analogs) during quantification. Archive raw data (spectra, chromatograms) in repositories like Zenodo for peer validation .

Q. How should researchers address discrepancies in this compound’s reported solubility profiles?

- Methodological Answer : Re-evaluate solvent systems using Hansen solubility parameters. Perform dynamic light scattering (DLS) to detect aggregation. Compare results across labs using harmonized protocols (e.g., OECD guidelines) and report solvent purity grades (e.g., HPLC vs. technical grade) .

Q. Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in bioactivity assays?

- Methodological Answer : Follow OSHA hazard guidelines (29 CFR 1910.1200) for carcinogenic compounds. Use fume hoods for solvent handling, wear PPE (gloves, lab coats), and dispose of waste via approved facilities. Include Material Safety Data Sheets (MSDS) in supplementary files .

Q. Theoretical & Computational Integration

Q. How can molecular docking studies predict this compound’s interaction with insecticidal targets?

Properties

IUPAC Name |

(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48ClN5O8/c1-8-17(4)23-28(41)34(7)24(16(2)3)29(42)33(6)18(5)25(38)31-12-11-22(37)43-21(14-19(36)15-30)27(40)35-13-9-10-20(35)26(39)32-23/h16-21,23-24,36H,8-15H2,1-7H3,(H,31,38)(H,32,39)/t17?,18-,19?,20+,21?,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTLOXOGFQPKLT-XWKBWMEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(CCl)O)C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H]1C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(=O)N2CCC[C@H]2C(=O)N1)CC(CCl)O)C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420063 | |

| Record name | Chlorodestruxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121723-07-7 | |

| Record name | Chlorodestruxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.